2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the coupling of the pyrimidine and thiazole intermediates under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-AMINO-1-(4-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE
- **2-{[6-AMINO-1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-{[6-AMINO-1-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific structural features, such as the presence of a chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H12ClN5O2S2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12ClN5O2S2/c16-9-1-3-10(4-2-9)21-11(17)7-12(22)20-15(21)25-8-13(23)19-14-18-5-6-24-14/h1-7H,8,17H2,(H,18,19,23) |
InChI Key |
KGLOZVPBGDKUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=O)N=C2SCC(=O)NC3=NC=CS3)N)Cl |
Origin of Product |
United States |
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